molecular formula C16H18N2O5S B5710956 N-{[(2,3-dimethoxyphenyl)amino]carbonyl}-4-methylbenzenesulfonamide

N-{[(2,3-dimethoxyphenyl)amino]carbonyl}-4-methylbenzenesulfonamide

Numéro de catalogue B5710956
Poids moléculaire: 350.4 g/mol
Clé InChI: IYZJWAYBWHOUSE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{[(2,3-dimethoxyphenyl)amino]carbonyl}-4-methylbenzenesulfonamide, also known as DAS-181, is a novel drug candidate that has shown potential in treating respiratory viral infections. It is a sialidase fusion protein that can cleave the sialic acid receptors on the surface of host cells, thereby preventing the attachment and entry of viruses such as influenza and parainfluenza.

Mécanisme D'action

N-{[(2,3-dimethoxyphenyl)amino]carbonyl}-4-methylbenzenesulfonamide works by cleaving the sialic acid receptors on the surface of host cells, which are required for the attachment and entry of viruses. By removing these receptors, this compound can prevent the viruses from infecting the host cells. This mechanism of action is different from traditional antiviral drugs that target the viral proteins directly.
Biochemical and physiological effects:
This compound has been shown to be effective in reducing viral loads in animal models and in clinical trials. It has also been shown to reduce the severity and duration of symptoms in patients with influenza and parainfluenza infections. This compound has a good safety profile, with no serious adverse events reported in clinical trials.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of N-{[(2,3-dimethoxyphenyl)amino]carbonyl}-4-methylbenzenesulfonamide is its broad-spectrum activity against a wide range of influenza and parainfluenza viruses. It also has a different mechanism of action compared to traditional antiviral drugs, which may reduce the likelihood of resistance development. However, this compound is a relatively new drug candidate, and more research is needed to fully understand its efficacy and safety in different patient populations.

Orientations Futures

There are several future directions for the research and development of N-{[(2,3-dimethoxyphenyl)amino]carbonyl}-4-methylbenzenesulfonamide. One area of focus is to optimize the dosing and administration of this compound to maximize its antiviral activity. Another area of interest is to explore the potential of this compound in treating other respiratory viral infections, such as respiratory syncytial virus (RSV) and coronavirus. Additionally, there is a need for more studies to evaluate the safety and efficacy of this compound in different patient populations, such as children and the elderly.
Conclusion:
In conclusion, this compound is a promising drug candidate for the treatment of respiratory viral infections. Its unique mechanism of action and broad-spectrum activity make it a potentially valuable addition to the current arsenal of antiviral drugs. Further research is needed to fully understand its efficacy and safety in different patient populations, but the future looks bright for this compound in the fight against respiratory viral infections.

Méthodes De Synthèse

The synthesis of N-{[(2,3-dimethoxyphenyl)amino]carbonyl}-4-methylbenzenesulfonamide involves the conjugation of a sialidase enzyme with a protein scaffold. The sialidase enzyme is obtained from the bacterium Micromonospora viridifaciens, while the protein scaffold is derived from the bacteriophage P22. The two components are linked together using a flexible linker to create the fusion protein. The final product is then purified using chromatography techniques.

Applications De Recherche Scientifique

N-{[(2,3-dimethoxyphenyl)amino]carbonyl}-4-methylbenzenesulfonamide has been extensively studied in preclinical and clinical trials for its efficacy in treating respiratory viral infections. It has shown promising results in vitro and in animal models against a wide range of influenza and parainfluenza viruses. In clinical trials, this compound has been well-tolerated and has demonstrated antiviral activity in patients with influenza and parainfluenza infections.

Propriétés

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-(4-methylphenyl)sulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-11-7-9-12(10-8-11)24(20,21)18-16(19)17-13-5-4-6-14(22-2)15(13)23-3/h4-10H,1-3H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZJWAYBWHOUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.